REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7](C(O)=O)=[C:6]([CH3:11])[N:5]=[C:4]2[S:12][C:13]([Br:16])=[C:14]([CH3:15])[C:3]=12.C1(OC2C=CC=CC=2)C=CC=CC=1>CO>[Br:16][C:13]1[S:12][C:4]2[N:5]=[C:6]([CH3:11])[CH:7]=[C:2]([NH2:1])[C:3]=2[C:14]=1[CH3:15]
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2C)Br
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified on silica
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-20% 2M NH3 in MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
Further purification by SCX
|
Type
|
WASH
|
Details
|
eluting with 0-100% 2M NH3 in MeOH in MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(N=C(C=C2N)C)S1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |